molecular formula C16H23N5O2 B2380228 Cyclopropyl(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone CAS No. 1797658-36-6

Cyclopropyl(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2380228
CAS No.: 1797658-36-6
M. Wt: 317.393
InChI Key: ZPPJHDUCSQOBQM-UHFFFAOYSA-N
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Description

Cyclopropyl(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone is a complex organic compound that features a cyclopropyl group, a morpholinopyridazine moiety, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the coupling of piperazine with cyclopropanecarboxylic acid through an amide bond formation, using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and 1-hydroxybenzotriazole .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Cyclopropyl(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Cyclopropyl(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. It is known to bind to σ1 receptors, which are involved in various cellular processes, including neuroprotection and modulation of ion channels . The compound may also interact with other receptors and enzymes, influencing signaling pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropyl(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone is unique due to its combination of a cyclopropyl group, a morpholinopyridazine moiety, and a piperazine ring. This structural complexity contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

cyclopropyl-[4-(6-morpholin-4-ylpyridazin-4-yl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O2/c22-16(13-1-2-13)21-5-3-19(4-6-21)14-11-15(18-17-12-14)20-7-9-23-10-8-20/h11-13H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPPJHDUCSQOBQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C3=CC(=NN=C3)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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